molecular formula C19H16ClFN4O2 B10958956 4-chloro-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

4-chloro-N'-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B10958956
M. Wt: 386.8 g/mol
InChI Key: JNCJOKDFJKBLPC-LSHDLFTRSA-N
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Description

4-chloro-N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorinated phenyl group, and a fluorobenzyl ether moiety. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 4-chloro-N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the chlorinated phenyl group: This step involves the chlorination of a phenyl ring, which can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the fluorobenzyl ether moiety: This can be synthesized by reacting a fluorobenzyl alcohol with an appropriate etherifying agent, such as sodium hydride and an alkyl halide.

    Condensation reaction: The final step involves the condensation of the synthesized intermediates to form the target compound. This can be done using a suitable condensing agent like acetic anhydride or phosphorus oxychloride.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

4-chloro-N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using nucleophiles like amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and hydrazides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetone, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound has potential applications in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its unique structure allows for the design of novel drug candidates.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, the compound can interact with cellular signaling pathways, affecting processes like cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

4-chloro-N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

    4-chloro-N’-[(E)-(4-chlorophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but lacks the fluorobenzyl ether moiety, which may affect its reactivity and biological activity.

    4-chloro-N’-[(E)-(4-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide: The presence of a methoxy group instead of a fluorobenzyl group can lead to different chemical and biological properties.

    4-chloro-N’-[(E)-(4-nitrophenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide: The nitro group introduces additional reactivity, potentially leading to different reaction pathways and biological effects.

The uniqueness of 4-chloro-N’-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16ClFN4O2

Molecular Weight

386.8 g/mol

IUPAC Name

4-chloro-N-[(E)-[4-[(4-fluorophenyl)methoxy]phenyl]methylideneamino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C19H16ClFN4O2/c1-25-18(17(20)11-23-25)19(26)24-22-10-13-4-8-16(9-5-13)27-12-14-2-6-15(21)7-3-14/h2-11H,12H2,1H3,(H,24,26)/b22-10+

InChI Key

JNCJOKDFJKBLPC-LSHDLFTRSA-N

Isomeric SMILES

CN1C(=C(C=N1)Cl)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)F

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F

Origin of Product

United States

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